molecular formula C7H3F3O3 B125290 3-Hydroxy-2,4,5-trifluorobenzoic acid CAS No. 116751-24-7

3-Hydroxy-2,4,5-trifluorobenzoic acid

Cat. No. B125290
M. Wt: 192.09 g/mol
InChI Key: YYAFUGSJSHXYNK-UHFFFAOYSA-N
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Description

3-Hydroxy-2,4,5-trifluorobenzoic acid is a chemical compound that serves as a useful intermediate in the synthesis of various pharmaceuticals, particularly quinolone antibacterials. The presence of the trifluoromethyl group and the hydroxy group in the benzoic acid framework provides unique electronic and steric properties that are advantageous in medicinal chemistry .

Synthesis Analysis

The synthesis of related trifluorobenzoic acid derivatives has been described in the literature. For instance, 3-ethenyl, 3-ethynyl, 3-aryl, and 3-cyclopropyl-2,4,5-trifluorobenzoic acids have been synthesized from 1-bromo-2,4,5-trifluorobenzene and 2,4,5-trifluoro-3-hydroxybenzoic acid, highlighting the versatility of the latter as a precursor for various functionalized benzoic acids . Additionally, a practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, which shares some structural similarities with 3-hydroxy-2,4,5-trifluorobenzoic acid, has been developed, demonstrating the feasibility of synthesizing such compounds with high overall yield and controlled reaction conditions .

Molecular Structure Analysis

While the specific molecular structure of 3-hydroxy-2,4,5-trifluorobenzoic acid is not detailed in the provided papers, the structure of related compounds such as 3-chloro-2,4,5-trifluorobenzoic acid has been characterized. In this compound, the carboxyl group is slightly twisted relative to the benzene ring, which is a common feature in substituted benzoic acids and can influence the compound's reactivity and physical properties .

Chemical Reactions Analysis

The chemical reactivity of trifluorobenzoic acid derivatives is influenced by the electron-withdrawing trifluoromethyl groups, which can activate the ring towards nucleophilic substitution reactions. This reactivity is utilized in the synthesis of various compounds, such as the preparation of 3-[bis(trifluoroacetoxy)iodo]benzoic acid and 3-[hydroxy(tosyloxy)iodo]benzoic acid from 3-iodosylbenzoic acid, which are used as recyclable iodine(III) reagents .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-hydroxy-2,4,5-trifluorobenzoic acid are not explicitly discussed in the provided papers. However, the properties of similar trifluorobenzoic acid derivatives can be inferred. For example, the crystal structure of 3,4,5-trihydroxybenzoic acid octyl ester (octyl gallate) dihydrate reveals a strong system of intra- and intermolecular hydrogen bonds, which can significantly affect the solubility and melting point of the compound . The presence of fluorine atoms in 3-hydroxy-2,4,5-trifluorobenzoic acid would likely enhance its lipophilicity and could affect its melting point and solubility in organic solvents.

Scientific Research Applications

Synthesis Methods and Intermediate Uses

3-Hydroxy-2,4,5-trifluorobenzoic acid is recognized for its significant role as a synthetic intermediate, especially in the pharmaceutical industry and material science. Deng et al. (2015) developed a continuous microflow process for synthesizing 2,4,5-trifluorobenzoic acid, which showcases its importance in facilitating efficient production processes in various industrial applications (Deng et al., 2015).

Molecular and Vibrational Analysis

The molecular vibrations and structural characteristics of related compounds like 3-methoxy-2,4,5-trifluorobenzoic acid have been a subject of study. For instance, Jeyavijayan and Murugan (2020) focused on the FTIR and FT-Raman spectra and DFT calculations of this compound, revealing its potential in understanding intramolecular charge transfer interactions and nonlinear optical properties (Jeyavijayan & Murugan, 2020).

Antimicrobial Applications

Studies on derivatives of 3-Hydroxy-2,4,5-trifluorobenzoic acid have indicated their antimicrobial properties. Satpute et al. (2018) synthesized novel ester/hybrid derivatives of 3-Hydroxy benzoic acid and found them to exhibit promising antibacterial activity, suggesting a potential role in chemotherapeutic agents (Satpute et al., 2018).

Environmental and Industrial Applications

The compound's derivatives have also found applications in environmental and industrial settings. For example, Fu et al. (2016) examined the use of copper catalysts in the decarboxylation of 2,4,5-trifluorobenzoic acid in high-temperature liquid water, highlighting its utility in environmentally friendly processes (Fu et al., 2016).

Fluorescence and Sensing Applications

The related compounds of 3-Hydroxy-2,4,5-trifluorobenzoic acid have been used in developing fluorescent probes for sensing pH and metal cations. Tanaka et al. (2001) created compounds sensitive to pH changes and selective in metal cation sensing, demonstrating the versatility of these compounds in analytical chemistry (Tanaka et al., 2001).

Safety And Hazards

3-Hydroxy-2,4,5-trifluorobenzoic acid is considered hazardous. It causes skin irritation and serious eye irritation. It may cause respiratory irritation . The safety information includes Pictograms GHS07, Signal Word Warning, Hazard Statements H315 - H319 - H335, and Precautionary Statements P261 - P264 - P271 - P280 - P302 + P352 - P305 + P351 + P338 .

Future Directions

The improved preparation of the fluoroquinolone antibacterial intermediate 2,4,5-trifluorobenzoic acid is key to the success of the process . The use of a composed T-micromixer and tube microreactor facilitates the Grignard exchange reaction of 2,4,5-trifluorobromobenzene with ethylmagnesium bromide producing 2,4,5-trifluorophenylmagnesium bromide almost in quantitative yield . This suggests potential future directions for the synthesis of 3-Hydroxy-2,4,5-trifluorobenzoic acid.

properties

IUPAC Name

2,4,5-trifluoro-3-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F3O3/c8-3-1-2(7(12)13)4(9)6(11)5(3)10/h1,11H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYAFUGSJSHXYNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)O)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90370188
Record name 3-Hydroxy-2,4,5-trifluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-2,4,5-trifluorobenzoic acid

CAS RN

116751-24-7
Record name 3-Hydroxy-2,4,5-trifluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,5-Trifluoro-3-hydroxybenzoic Acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

Japanese Patent Application 86/290399 as abstracted in Chem. Abstracts (CA109 (19) 170038e), discloses that 3,5,6-trifluoro-4-hydroxyphthalic acid may be decarboxylated by heating the compound for three hours, in water, under nitrogen atmosphere, at 140° C. (in a sealed tube) to yield 2,4,5-trifluoro-3-hydroxybenzoic acid.
[Compound]
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Synthesis routes and methods II

Procedure details

2700 g of 3,5,6-trifluoro-4-hydroxyphthalic acid and 6 liters of water were placed in an autoclave, and the mixture was heated at 140° C for 3 hours in an atmosphere of nitrogen. At the end of this time, the reaction mixture was cooled to room temperature and concentrated by evaporation under reduced pressure, to precipitate crystals, which were collected by filtration, washed with chloroform and dried to give 1623 g of 2,4,5-trifluoro-3-hydroxybenzoic acid [(XXIII), X =X'=F] as a colorless powder, melting at 144°-146° C.
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2700 g
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6 L
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Synthesis routes and methods III

Procedure details

The procedure as described in Example 1 is followed, but only 9 g of a mixture of various aliphatic trialkylamines each having 6 to 14 carbon atoms in the alkyl radical (Hostarex A 327; a commercial product of Hoechst AG) and 518 g of an aqueous solution which contains 29.8 g (0.126 mol) of 4-hydroxy-3,5,6-trifluorophthalic acid in the form of corresponding alkali metal salts are used and, with addition of in total 158.3 g of 30% strength aqueous hydrochloric acid, likewise in 6 hours, 23.25 g (95.9% of theory) of 3-hydroxy-2,4,5-trifluorobenzoic acid are obtained.
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mixture
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9 g
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aliphatic trialkylamines
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alkali metal salts
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
JP Sanchez, RD Gogliotti, JM Domagala… - Journal of medicinal …, 1995 - ACS Publications
A series of l-cyclopropyl-6-fluoro-8-alkoxy (8-methoxy and 8-ethoxy)-quionoline-3-carboxylic acids and l-cyclopropyl-5-amino-6-fluoro-8-alkoxyquinoline-3-carboxylic acids has been …
Number of citations: 95 pubs.acs.org
G Anquetin, M Rouquayrol, N Mahmoudi… - Bioorganic & medicinal …, 2004 - Elsevier
The synthesis of four new computer-designed fluoroquinolones which have been predicted by QSAR analysis to be active against the protozoa Toxoplasma gondii is described. These …
Number of citations: 54 www.sciencedirect.com
M Potenza, M Sciarretta, MG Chini, A Saviano… - European Journal of …, 2021 - Elsevier
The multiple inhibition of biological targets involved in pro-inflammatory eicosanoid biosynthesis represents an innovative strategy for treating inflammatory disorders in light of higher …
Number of citations: 14 www.sciencedirect.com
J Guillemont, F Lieby-Muller, N Lounis… - Current Bioactive …, 2009 - ingentaconnect.com
Tuberculosis (TB) remains one of the most deadly infectious diseases in the world, killing about 2 million people per year, and mostly affecting the world's poorest population. The length …
Number of citations: 10 www.ingentaconnect.com

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